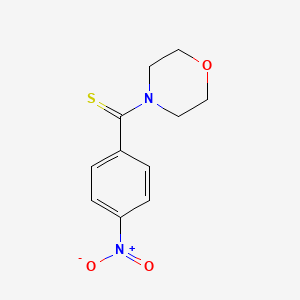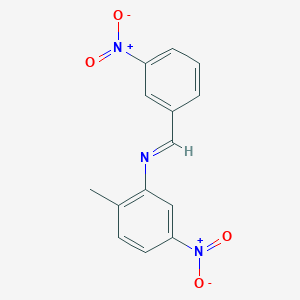acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11554377.png)
4-[(E)-(2-{[(2-methylpropyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(E)-(2-{[(2-methylpropyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzoic acid moiety linked to a hydrazone group, which is further substituted with a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(E)-(2-{[(2-methylpropyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-formylbenzoic acid with 2-methylpropylhydrazine in the presence of an acid catalyst to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then subjected to acylation using acetic anhydride to introduce the acetyl group, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(E)-(2-{[(2-methylpropyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(E)-(2-{[(2-methylpropyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s hydrazone moiety makes it a potential candidate for developing new pharmaceuticals, particularly as enzyme inhibitors or antimicrobial agents.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or coordination complexes.
Biological Studies: The compound can be used as a probe to study biological processes involving hydrazone chemistry.
Industrial Applications: The compound may find use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(E)-(2-{[(2-methylpropyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which can modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(E)-(2-{[(2-methylpropyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid
- 4-(E)-(2-{[(2-methylpropyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid derivatives
- Other hydrazone derivatives with similar structural features
Uniqueness
The uniqueness of 4-(E)-(2-{[(2-methylpropyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid lies in its specific substitution pattern and the presence of the 2-methylpropyl group, which can influence its reactivity and biological activity. Compared to other hydrazone derivatives, this compound may exhibit distinct properties due to its unique structural features.
Properties
Molecular Formula |
C14H17N3O4 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
4-[(E)-[[2-(2-methylpropylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C14H17N3O4/c1-9(2)7-15-12(18)13(19)17-16-8-10-3-5-11(6-4-10)14(20)21/h3-6,8-9H,7H2,1-2H3,(H,15,18)(H,17,19)(H,20,21)/b16-8+ |
InChI Key |
DHBSUGNCDCQDTL-LZYBPNLTSA-N |
Isomeric SMILES |
CC(C)CNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NN=CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11554295.png)
![2-[(4-Bromophenyl)(5-methylthiophen-2-YL)methyl]-5-methylthiophene](/img/structure/B11554305.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11554306.png)
![N'-[(E)-(3,5-Diiodo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11554312.png)
![Methyl 4-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate](/img/structure/B11554318.png)
![2-(4-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554320.png)

![(3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11554327.png)
![4-{[(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanoyl]amino}benzamide](/img/structure/B11554333.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11554334.png)
![4-chloro-N-{2-oxo-2-[(2E)-2-(1-phenylbutylidene)hydrazino]ethyl}benzamide](/img/structure/B11554337.png)
![(11Z)-11-(4-bromobenzylidene)-3-methyl-11H-indeno[1,2-b]quinoline](/img/structure/B11554340.png)

![4-bromo-2-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11554348.png)
